molecular formula C14H18N2O2 B5670830 N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide

N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide

Cat. No. B5670830
M. Wt: 246.30 g/mol
InChI Key: HMYFNQGQXCDHMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide involves complex chemical reactions, aiming to combine specific functional groups to achieve the desired molecular structure. Research has explored various synthetic pathways, including the use of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives as key intermediates. These pathways often involve the coupling of propanamide with pyrrolidinyl and phenyl groups, utilizing different catalysts and reaction conditions to optimize yield and purity (Kamiński et al., 2016).

Molecular Structure Analysis

The molecular structure of N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide is characterized by its distinct functional groups, including the propanamide backbone, a pyrrolidinyl ring, and a phenyl group with specific substitutions. X-ray crystallography and NMR spectroscopy have been utilized to elucidate its structure, revealing how these groups are arranged spatially to confer unique chemical properties. The presence of hydrogen bonding and other intramolecular interactions significantly influences its structural stability and reactivity (Wang et al., 2011).

Chemical Reactions and Properties

N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide participates in various chemical reactions, reflecting its reactive functional groups. It can undergo cycloaddition reactions, forming complex products with potential biological activity. The compound's reactivity towards nucleophiles and electrophiles, under different conditions, has been explored to synthesize derivatives with altered physical and chemical properties, demonstrating its versatility as a synthetic intermediate (Hisano et al., 1979).

Physical Properties Analysis

The physical properties of N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various domains. Its solubility in organic solvents and water affects its application in medicinal chemistry and materials science. Crystallographic studies provide insights into its solid-state structure, important for understanding its stability and reactivity (Mohamed-Ezzat et al., 2023).

properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-13(17)15-11-6-7-12(10(2)9-11)16-8-4-5-14(16)18/h6-7,9H,3-5,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYFNQGQXCDHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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